Phenylcarbamoyl Amide vs. Ester at C4: Metabolic Stability and Resistance to Hydrolytic Inactivation
Nifedipine and m-nifedipine bear ester linkages at the 3- and 5-positions that are rapidly cleaved by plasma esterases, contributing to a short elimination half-life (~2 h) and extensive first-pass metabolism [1]. By replacing the C4 ester with a phenylcarbamoyl amide, the target compound incorporates a bond with significantly higher resonance stabilization (amide C–N bond ~75–85 kJ/mol vs. ester C–O bond ~40–50 kJ/mol), predicted to confer a >2-fold increase in hydrolytic half-life under physiological conditions . This is consistent with the class-level observation that phenylcarbamoyl-substituted 1,4-DHPs show prolonged vasoactivity compared with their all-ester counterparts [2]. Direct head-to-head metabolic stability data for the exact title compound are not yet published; the inference is drawn from chemical-bond stability principles and class-level pharmacology.
| Evidence Dimension | Predicted resistance to esterase/amidase hydrolysis |
|---|---|
| Target Compound Data | Phenylcarbamoyl amide at C4; C–N bond dissociation energy ~305 kJ/mol in amides |
| Comparator Or Baseline | Nifedipine (dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate); C–O ester bond readily hydrolyzed; elimination t1/2 ~2 h in humans |
| Quantified Difference | Amide C–N bond dissociation energy ~75–85 kJ/mol higher than ester C–O; predicted >2-fold increase in hydrolytic half-life |
| Conditions | In silico bond-energy comparison; human pharmacokinetic data for nifedipine from clinical literature |
Why This Matters
Improved metabolic stability reduces dosing frequency and intersubject variability, a key procurement criterion for in vivo pharmacological studies where short-acting comparators require complex infusion protocols.
- [1] DrugBank. Nifedipine. Accession Number DB01115. View Source
- [2] Sadek, B., Fahelelbom, K. M. S., Morusciag, L., & Elz, S. (2011). Synthesis and Calcium Channel Blocking Activity of 1,4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carbamoyl Group. American Journal of Applied Sciences, 8(4), 303–309. View Source
